molecular formula C9H11ClN2O3S B6354671 N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% CAS No. 68252-73-3

N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95%

Cat. No. B6354671
CAS RN: 68252-73-3
M. Wt: 262.71 g/mol
InChI Key: VAZZSMGITYUMJX-UHFFFAOYSA-N
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Description

The compound seems to be a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters .


Chemical Reactions Analysis

The compound may undergo reactions such as protodeboronation . Paired with a Matteson–CH2– homologation, this allows for formal anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZSMGITYUMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218416
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-

CAS RN

68252-73-3
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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